molecular formula C9H8O2S B15150930 3-Phenyl-2-thioxopropanoic acid CAS No. 5416-07-9

3-Phenyl-2-thioxopropanoic acid

Cat. No.: B15150930
CAS No.: 5416-07-9
M. Wt: 180.23 g/mol
InChI Key: MKEFQJVTBFZDGF-UHFFFAOYSA-N
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Description

3-Phenyl-2-thioxopropanoic acid is a propanoic acid derivative characterized by a thioxo (C=S) group at the C2 position and a phenyl substituent at the C3 position. This compound belongs to the class of thio acids, where sulfur replaces oxygen in the carbonyl group. The thioxo moiety significantly alters the compound's electronic and steric properties compared to its oxo (C=O) analog, influencing its acidity, reactivity, and biological interactions .

Properties

IUPAC Name

3-phenyl-2-sulfanylidenepropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEFQJVTBFZDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279129
Record name 3-phenyl-2-thioxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5416-07-9
Record name NSC117410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-2-thioxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-sulfanylidenepropanoic acid typically involves the reaction of phenylacetic acid with sulfur-containing reagents under specific conditions. One common method is the reaction of phenylacetic acid with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 3-phenyl-2-sulfanylidenepropanoic acid may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-quality 3-phenyl-2-sulfanylidenepropanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-sulfanylidenepropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-phenyl-2-sulfanylidenepropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-2-sulfanylidenepropanoic acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Thioxo vs. Oxo Derivatives

  • 3-Phenylpropanoic Acid (Oxo Analog): The absence of the thioxo group reduces acidity (pKa ~4.8 for oxo vs. ~3.5 for thioxo derivatives) due to weaker electron withdrawal by the C=O group. Oxo derivatives are generally more stable but less reactive in nucleophilic acyl substitution reactions .
  • IR spectroscopy would show a C=S stretch at ~1200–1050 cm⁻¹, distinct from the C=O stretch (~1700 cm⁻¹) in oxo analogs .

Phenyl-Substituted Thio Acids

  • 2-(Thiophen-2-yl)propanoic Acid (CAS 54955-39-4): Replacing the phenyl group with a thiophene ring introduces aromatic sulfur, altering electronic properties. This compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and is used in R&D settings .
  • 3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid: The hydroxyl groups at C2 and C4-phenyl positions increase polarity and hydrogen-bonding capacity, improving water solubility but reducing lipid membrane permeability compared to the thioxo analog .

Heterocyclic Thioxo Derivatives

  • (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (13c): This compound features a thioxothiazolidin ring fused with a pyrazole moiety. It has a melting point of 122–124°C and exhibits IR absorption at 1702 cm⁻¹ (C=O) and 1610 cm⁻¹ (C=N), indicating combined electronic effects of thioxo and heterocyclic groups .
  • 3-{(5Z)-5-Benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic Acid (3a): Synthesized via refluxing with aldehydes and glycine, this derivative demonstrates antimicrobial activity attributed to the thiazole-thioxo framework. Its solubility in alkaline conditions (10% NaOH) highlights pH-dependent behavior common to thio acids .

Data Table: Key Properties of Selected Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, cm⁻¹) Toxicity/Applications
3-Phenyl-2-thioxopropanoic acid C2=S, C3=Ph ~180.2 Not reported C=S (~1150), COOH (~2500–3300) Likely moderate toxicity (inferred)
3-Phenylpropanoic acid C2=O, C3=Ph 164.2 48–50 C=O (~1700) Low toxicity; industrial uses
2-(Thiophen-2-yl)propanoic acid C2=COOH, C3=thiophene 156.2 Not reported C-S (~700), COOH (~2500–3300) Acute toxicity (Category 4)
Compound 13c Thioxothiazolidin-pyrazole 466.5 122–124 C=O (1702), C=N (1610) Antimicrobial research
3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid C2=OH, C3=4-OH-Ph 182.2 Not reported O-H (~3279), C=O (~1700) Pharmaceutical intermediate

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